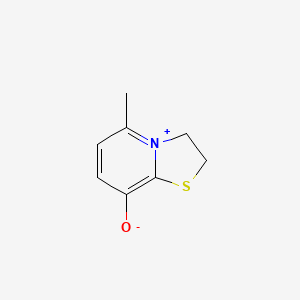
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt is a heterocyclic compound with the molecular formula C₇H₇NOS and a molecular weight of 153.202 g/mol . This compound is known for its unique structure, which combines a thiazole ring with a pyridinium ring, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolo-pyridinium derivatives, such as Thiazolo(3,2-a)pyrimidine and Thiazolo(3,2-a)pyridine . These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
What sets Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt apart is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in medicinal chemistry and materials science.
特性
CAS番号 |
23003-43-2 |
|---|---|
分子式 |
C8H9NOS |
分子量 |
167.23 g/mol |
IUPAC名 |
5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-olate |
InChI |
InChI=1S/C8H9NOS/c1-6-2-3-7(10)8-9(6)4-5-11-8/h2-3H,4-5H2,1H3 |
InChIキー |
IJQXSEDDFABXPP-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+]2CCSC2=C(C=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


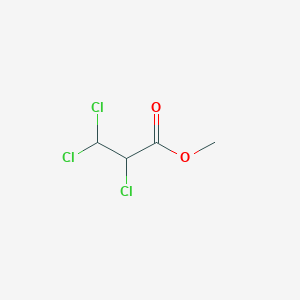
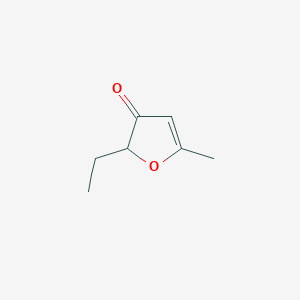
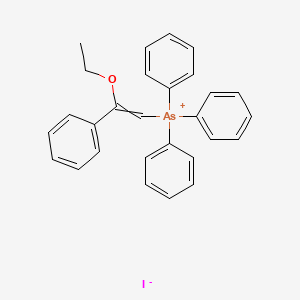

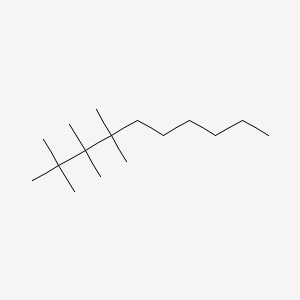
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
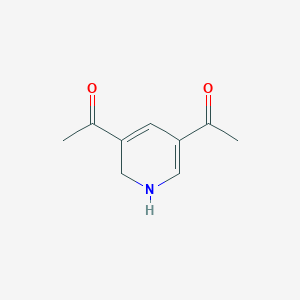
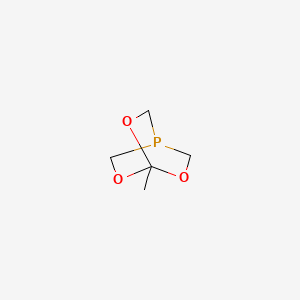
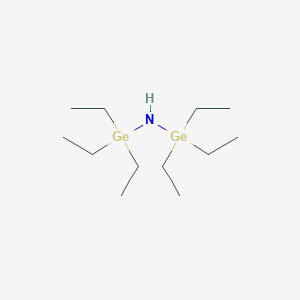
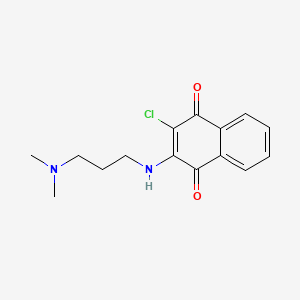
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)
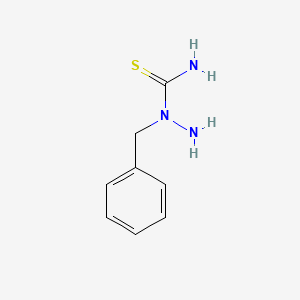
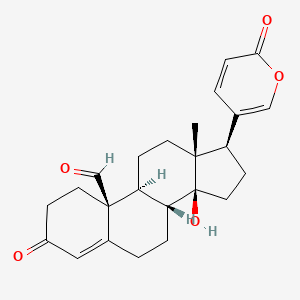
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
